14-Hydroxy-10,12-tetradecadiynoic acid
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Overview
Description
14-Hydroxy-10,12-tetradecadiynoic acid is a unique organic compound characterized by its hydroxyl and diynoic functional groups It is known for its distinctive structure, which includes a hydroxyl group at the 14th position and two triple bonds at the 10th and 12th positions of a tetradecadiynoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxy-10,12-tetradecadiynoic acid typically involves the use of alkyne coupling reactions. One common method is the coupling of a terminal alkyne with a suitable halide precursor under palladium-catalyzed conditions. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 14-Hydroxy-10,12-tetradecadiynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or amines.
Scientific Research Applications
14-Hydroxy-10,12-tetradecadiynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 14-Hydroxy-10,12-tetradecadiynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and triple bonds play crucial roles in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or interact with cellular membranes, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
10,12-Tetradecadiynoic acid: Lacks the hydroxyl group at the 14th position.
14-Hydroxy-10,12-hexadecadiynoic acid: Similar structure but with a longer carbon chain.
10,12-Pentadecadiynoic acid: Similar structure but with a different carbon chain length.
Uniqueness: 14-Hydroxy-10,12-tetradecadiynoic acid is unique due to the presence of both a hydroxyl group and two triple bonds, which confer distinct chemical and biological properties
Properties
CAS No. |
86840-72-4 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
14-hydroxytetradeca-10,12-diynoic acid |
InChI |
InChI=1S/C14H20O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h15H,1-4,6,8,10,12-13H2,(H,16,17) |
InChI Key |
SKGNQFXLMWJORI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC#CC#CCO |
Origin of Product |
United States |
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